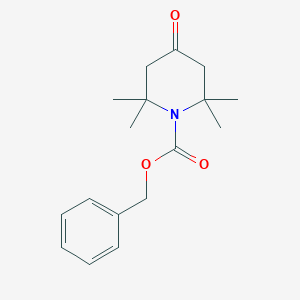![molecular formula C9H13NO2 B13506556 Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.1]heptane framework, which is a common motif in many natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the use of norbornene derivatives. One common method involves the ring-opening metathesis polymerization (ROMP) of norbornene derivatives, followed by functionalization to introduce the amino and carboxylate groups . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst and specific solvents to facilitate the polymerization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-8H,4,10H2,1H3/t5-,6+,7+,8-/m1/s1 |
Clé InChI |
JPBJMTQAACXLEW-VGRMVHKJSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2 |
SMILES canonique |
COC(=O)C1C2CC(C1N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


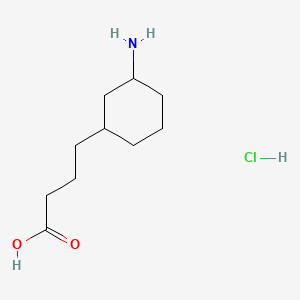
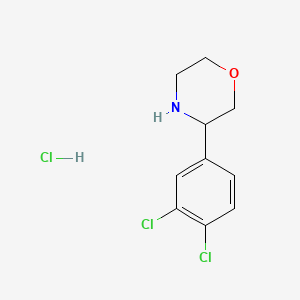


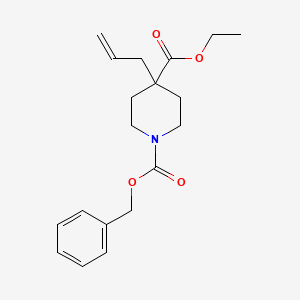
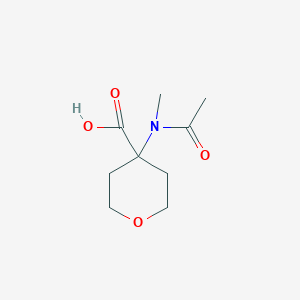
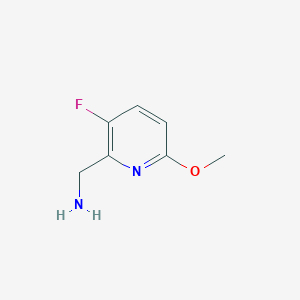
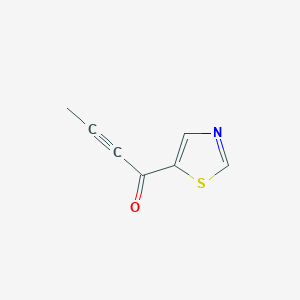
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
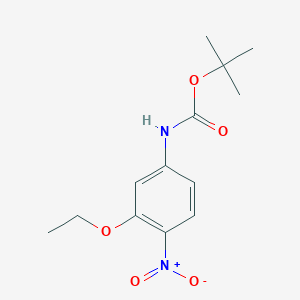
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)
